Tert-butyl N-(3-aminocyclopentyl)carbamate
Overview
Description
Tert-butyl N-(3-aminocyclopentyl)carbamate is a chemical compound belonging to the class of carboxylic acid ester derivatives. It is primarily used as a pharmaceutical intermediate and in medical experimental research . The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol .
Mechanism of Action
Target of Action
Tert-butyl N-(3-aminocyclopentyl)carbamate is a carboxylic acid ester derivative
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C , indicating that temperature is a crucial factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(3-aminocyclopentyl)carbamate can be synthesized from carbamic acid, N-[(1R,3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]cyclopentyl]-, 2-propen-1-yl ester . The synthesis involves the reaction of carbamic acid derivatives under specific conditions to yield the desired product. The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl N-(3-aminocyclopentyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(3-aminocyclopentyl)carbamate include:
- Tert-butyl (3-aminopropyl)carbamate
- Tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- (1S,3R)-3-aminocyclopentylcarbamic acid 1,1-dimethylethyl ester .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile intermediate in various synthetic routes makes it valuable in pharmaceutical and chemical research .
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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